B7697975 7-Pyren-1-yl-heptan-1-ol CAS No. 84811-87-0

7-Pyren-1-yl-heptan-1-ol

Cat. No. B7697975
CAS RN: 84811-87-0
InChI Key: MRUNIRTYCRPTLB-UHFFFAOYNA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Pyren-1-yl-heptan-1-ol is a chemical compound that belongs to the family of pyrene derivatives. It is a fluorescent molecule that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 7-Pyren-1-yl-heptan-1-ol involves its ability to interact with lipid membranes. The pyrene moiety of the molecule is hydrophobic and can insert into the lipid bilayer, while the hydroxyl group is hydrophilic and can interact with the aqueous environment. This results in the molecule being partially embedded in the membrane, with the pyrene moiety in the hydrophobic region and the hydroxyl group in the aqueous region.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and metabolism at concentrations used in experiments. It has been used to study the effect of lipids on protein function and the effect of drugs on membrane fluidity. It has also been used to study the effect of environmental factors on membrane properties.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Pyren-1-yl-heptan-1-ol in lab experiments include its high sensitivity, low toxicity, and ability to detect changes in membrane properties. However, its limitations include its limited solubility in aqueous solutions and its potential to interact with other molecules in the membrane.

Future Directions

There are many potential future directions for the use of 7-Pyren-1-yl-heptan-1-ol in scientific research. Some possible directions include the development of new fluorescent probes based on the pyrene scaffold, the use of this compound in drug discovery, and the study of lipid metabolism and its role in disease.
In conclusion, this compound is a valuable tool in scientific research due to its unique properties as a fluorescent probe. It has been used to study the structure and dynamics of lipid membranes, protein-lipid interactions, and membrane fusion. Its mechanism of action involves its ability to interact with lipid membranes, and it has minimal effects on cell viability and metabolism at concentrations used in experiments. While it has some limitations, there are many potential future directions for its use in scientific research.

Synthesis Methods

The synthesis of 7-Pyren-1-yl-heptan-1-ol involves the reaction of pyrene with heptanal in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields the desired product, which can be purified by column chromatography. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

7-Pyren-1-yl-heptan-1-ol has been widely used in scientific research as a fluorescent probe due to its unique properties. It has been used to study the structure and dynamics of lipid membranes, protein-lipid interactions, and membrane fusion. It has also been used as a sensor for detecting changes in membrane fluidity and polarity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-Pyren-1-yl-heptan-1-ol involves the reaction of pyrene with heptanal in the presence of a reducing agent to form 7-Pyren-1-yl-heptan-1-al, which is then reduced to 7-Pyren-1-yl-heptan-1-ol.", "Starting Materials": [ "Pyrene", "Heptanal", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Pyrene is reacted with heptanal in the presence of a reducing agent (e.g. sodium borohydride) to form 7-Pyren-1-yl-heptan-1-al.", "Step 2: 7-Pyren-1-yl-heptan-1-al is then reduced to 7-Pyren-1-yl-heptan-1-ol using a reducing agent (e.g. lithium aluminum hydride)." ] }

CAS RN

84811-87-0

InChI Key

MRUNIRTYCRPTLB-UHFFFAOYNA-N

Origin of Product

United States

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